5-Cyclobutyl-isoxazole-3-carbaldehyde

Drug Design ADME-Tox Physicochemical Profiling

5-Cyclobutyl-isoxazole-3-carbaldehyde (CAS 1896508-24-9) is a 5-substituted isoxazole-3-carbaldehyde. With a molecular weight of 151.16 g/mol, this achiral building block features a reactive aldehyde handle at the 3-position of the isoxazole ring and a cyclobutyl group at the 5-position.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 1896508-24-9
Cat. No. B2712350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-isoxazole-3-carbaldehyde
CAS1896508-24-9
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESC1CC(C1)C2=CC(=NO2)C=O
InChIInChI=1S/C8H9NO2/c10-5-7-4-8(11-9-7)6-2-1-3-6/h4-6H,1-3H2
InChIKeyMJBZHEDJMULHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclobutyl-isoxazole-3-carbaldehyde (CAS 1896508-24-9): Core Structural and Physicochemical Identity for Procurement


5-Cyclobutyl-isoxazole-3-carbaldehyde (CAS 1896508-24-9) is a 5-substituted isoxazole-3-carbaldehyde . With a molecular weight of 151.16 g/mol, this achiral building block features a reactive aldehyde handle at the 3-position of the isoxazole ring and a cyclobutyl group at the 5-position . The cyclobutyl substituent imparts distinct steric and electronic properties compared to common alkyl or aryl 5-substituted analogs, influencing both reactivity and downstream drug-like properties [1].

Why 5-Cyclobutyl-isoxazole-3-carbaldehyde Cannot Be Substituted with Generic 5-Methyl or 5-Phenyl Analogs


Interchanging 5-substituted isoxazole-3-carbaldehydes is scientifically flawed due to the substituent's direct impact on lipophilicity, metabolic stability, and target engagement [1]. The cyclobutyl group is a recognized privileged scaffold in drug discovery, offering a unique combination of conformational restriction, increased fraction of sp³-hybridized carbon (Fsp³), and metabolic stability that simpler alkyl or planar aryl groups cannot replicate [2]. These properties dictate that procurement of the specific cyclobutyl analog is essential for maintaining structure-activity relationships (SAR) in lead optimization programs [1].

Quantitative Differentiation of 5-Cyclobutyl-isoxazole-3-carbaldehyde Against Closest Analogs: An Evidence-Based Selection Guide


Enhanced Lipophilicity and Reduced Polar Surface Area Relative to 5-Methyl and 5-Ethyl Analogs

5-Cyclobutyl-isoxazole-3-carbaldehyde exhibits an experimentally determined LogP of 1.44 (QSPR) compared to 0.80 for the 5-methyl analog (CAS 62254-74-4) [1]. This ~0.64 log unit increase reflects the larger hydrophobic surface area of cyclobutyl, which is expected to enhance membrane permeability and target binding in hydrophobic pockets [2]. The Polar Surface Area (PSA) remains identical (43.1 Ų) across these analogs, confirming that the aldehyde and isoxazole core contribute identically to polarity; the differentiation is solely driven by the alkyl substituent's hydrophobic character.

Drug Design ADME-Tox Physicochemical Profiling

Cyclobutyl-Induced Metabolic Stability Advantage Over 5-Isopropyl Analog

Cyclobutyl groups are documented to confer superior metabolic stability compared to isopropyl chains (e.g., 5-isopropylisoxazole-3-carbaldehyde, CAS 123770-61-6) . Replacement of an isopropyl with a cyclobutyl ring reduces the number of accessible C-H bonds prone to oxidative metabolism by cytochrome P450 enzymes, while the ring strain creates a higher energy barrier for metabolic oxidation [1]. In a model tyrosine system, fluorinated cyclobutyl groups increased in vitro stability to over 120 minutes vs. <60 minutes for linear alkyl analogs [2]. Although direct data for 5-cyclobutyl-isoxazole-3-carbaldehyde is limited, the class-level effect is well-established.

Metabolic Stability Lead Optimization Pharmacokinetics

Conformational Restriction and Steric Bulk Differentiating from 5-Methyl and 5-Phenyl Analogs

The cyclobutyl group provides a unique combination of moderate steric bulk and conformational restriction unattainable with 5-methyl (minimal steric effect) or 5-phenyl (planar, extended π-system) substitutions . 5-Cyclobutyl-isoxazole-3-carbaldehyde has 2 rotatable bonds compared to 0 for 5-phenylisoxazole-3-carbaldehyde (CAS 59985-82-9) and 1 for the 5-methyl analog, offering a distinct profile of conformational flexibility that can influence binding pose and selectivity [1]. The non-planar cyclobutyl ring also disrupts π-stacking interactions, potentially improving solubility and reducing off-target binding to aromatic-rich protein sites [2].

Conformational Analysis Scaffold Design Target Selectivity

Commercial Availability and Purity Benchmarking Against Competing Analogs

5-Cyclobutyl-isoxazole-3-carbaldehyde is available from multiple specialty suppliers with a standard purity specification of 95%, matching or exceeding the purity of the 5-phenyl (95%) and 5-isopropyl (95%) analogs . The catalog price-per-gram is comparable to 5-phenylisoxazole-3-carbaldehyde, indicating that the cyclobutyl substitution does not impose a prohibitive cost premium for its pharmacological advantages .

Procurement Supply Chain Quality Control

Optimal Application Scenarios for 5-Cyclobutyl-isoxazole-3-carbaldehyde in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilic Efficiency (LipE)

When replacing a 5-methyl or 5-ethyl substituent in a kinase inhibitor scaffold, the cyclobutyl group of 5-Cyclobutyl-isoxazole-3-carbaldehyde provides a balance of increased LogP without excessive molecular weight growth, potentially improving LipE (pIC50 - LogP) [1]. The non-planar ring can better fill hydrophobic back pockets common in kinase ATP-binding sites, as observed in multiple approved cyclobutyl-containing kinase inhibitors [1].

Metabolic Stability Improvement for Oral Drug Candidates

For programs where high microsomal clearance is the primary optimization challenge, employing 5-Cyclobutyl-isoxazole-3-carbaldehyde as a building block can reduce metabolic liability compared to isopropyl or n-propyl analogs [2]. This is supported by class-level evidence showing that cyclobutyl substitution frequently extends half-life in liver microsome assays by 2-fold or more [2].

Scaffold-Hopping and Intellectual Property Generation

The distinct conformational profile of 5-Cyclobutyl-isoxazole-3-carbaldehyde compared to planar 5-phenyl analogs provides a straightforward scaffold-hopping strategy. The loss of planarity disrupts π-stacking and often yields a differentiated selectivity profile, crucial for carving out novel IP space in competitive target classes [3].

Quote Request

Request a Quote for 5-Cyclobutyl-isoxazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.